Lutetium carbonate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

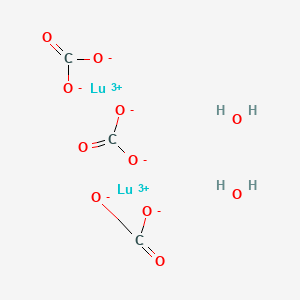

Lutetium carbonate dihydrate is a white crystalline solid with the chemical formula C₃H₄Lu₂O₁₁·2H₂O . It is a compound of lutetium, a rare earth element, and is known for its high purity and excellent stability . This compound is widely used in the production of lutetium compounds and as a catalyst in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lutetium carbonate dihydrate can be synthesized through a precipitation reaction involving lutetium nitrate and sodium carbonate . The reaction is typically carried out in an aqueous solution at room temperature. The lutetium nitrate solution is slowly added to the sodium carbonate solution with constant stirring, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed with distilled water, and dried at a low temperature to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar precipitation methods but on a larger scale. The reaction parameters, such as reagent concentrations, mixing rates, and temperature, are optimized to ensure high yield and purity of the product . The use of automated systems and controlled environments helps in maintaining consistency and quality in the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

Lutetium carbonate dihydrate undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions .

Common Reagents and Conditions

Thermal Decomposition: When heated to high temperatures (around 750°C), this compound decomposes to form lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).

Acid-Base Reactions: This compound reacts with strong acids, such as hydrochloric acid (HCl), to form lutetium chloride (LuCl₃) and carbon dioxide (CO₂).

Complexation Reactions: This compound can form complexes with various ligands, such as EDTA (ethylenediaminetetraacetic acid), under specific conditions.

Major Products Formed

Lutetium Oxide (Lu₂O₃): Formed through thermal decomposition.

Lutetium Chloride (LuCl₃): Formed through reaction with hydrochloric acid.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of lutetium carbonate dihydrate in its applications is primarily based on its ability to form stable complexes and its high reactivity under specific conditions . In medical applications, lutetium-based compounds target specific molecular pathways and receptors, such as somatostatin receptors in cancer cells, to deliver therapeutic effects . The radiolabeled lutetium compounds emit radiation that damages the targeted cells, leading to their destruction .

Comparación Con Compuestos Similares

Lutetium carbonate dihydrate can be compared with other lutetium compounds, such as lutetium oxide (Lu₂O₃), lutetium chloride (LuCl₃), and lutetium fluoride (LuF₃) . While all these compounds share the common element lutetium, they differ in their chemical properties and applications:

Lutetium Oxide (Lu₂O₃): Known for its high melting point and phase stability, used in ceramics and as a catalyst.

Lutetium Chloride (LuCl₃): Used in chemical synthesis and as a precursor for other lutetium compounds.

Lutetium Fluoride (LuF₃): Utilized in optical materials and as a component in laser crystals.

This compound is unique due to its specific chemical structure and its ability to form stable complexes, making it valuable in various scientific and industrial applications .

Actividad Biológica

Lutetium carbonate dihydrate, a compound of lutetium, has garnered attention in the field of medicinal chemistry and radiopharmaceuticals due to its potential biological activities. This article explores its properties, applications, and relevant research findings.

This compound is represented by the formula Lu2(CO3)3⋅2H2O. It typically exists as a white crystalline solid that is insoluble in water but can form hydrates upon crystallization. The lutetium ion predominantly exists in the +3 oxidation state, which is crucial for its biological interactions .

Radiopharmaceuticals

Lutetium-177, a radioisotope derived from lutetium, is used in targeted radiotherapy, particularly for treating cancers such as prostate cancer. The compound's ability to form stable complexes with biomolecules enhances its therapeutic efficacy. For example, lutetium-177-labeled compounds are being explored for their ability to bind to specific receptors on tumor cells, allowing for targeted radiation delivery .

Table 1: Overview of Lutetium-177 Applications

| Application | Description |

|---|---|

| Prostate Cancer Therapy | Utilizes [177Lu]Lu-PSMA-617 for targeting prostate-specific membrane antigen (PSMA) in metastatic cases. |

| Neuroendocrine Tumors | [177Lu]Lu-DOTATATE is used for somatostatin receptor-targeted therapy. |

| Diagnostic Imaging | Lutetium-labeled compounds aid in imaging techniques to identify tumors. |

The biological activity of this compound is primarily attributed to the lutetium ion's capacity to interact with various biological molecules. Studies suggest that lutetium can influence cellular processes through:

- Receptor Binding : Lutetium-labeled compounds can target specific receptors on cancer cells, leading to internalization and subsequent radiation therapy.

- Cellular Uptake : Research indicates that lutetium compounds can be taken up by cells under both normoxic and hypoxic conditions, which is significant for cancer treatment where oxygen levels are often low .

Case Studies

- Prostate Cancer Treatment : A clinical trial involving [177Lu]Lu-PSMA-617 demonstrated significant tumor reduction in patients with metastatic castration-resistant prostate cancer (mCRPC). The study highlighted the compound's ability to selectively target PSMA-expressing tumors while sparing healthy tissues .

- Neuroendocrine Tumors : Another study focused on the use of [177Lu]Lu-DOTATATE for patients with neuroendocrine tumors. Results indicated improved survival rates and quality of life for patients receiving this targeted therapy compared to conventional treatments .

Research Findings

Recent research has expanded our understanding of lutetium's biological activity:

- Biocompatibility : Studies have shown that lutetium compounds exhibit low toxicity levels in vitro, making them suitable candidates for further development in therapeutic applications .

- Targeted Delivery Systems : Innovative approaches using nanotechnology have been developed to enhance the delivery and efficacy of lutetium-based therapies. These systems aim to improve the localization of radiation at tumor sites while minimizing exposure to surrounding healthy tissues .

Propiedades

IUPAC Name |

lutetium(3+);tricarbonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLADUJPVRWUQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Lu+3].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Lu2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724669 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16454-20-9 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.